molecular formula C21H22ClFN4O2 B2642593 4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride

Cat. No.: B2642593
M. Wt: 416.9 g/mol
InChI Key: GXROJFUSWNEBPH-UHFFFAOYSA-N
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Description

KU 0058948 hydrochloride is a potent and specific inhibitor of poly ADP-ribose polymerase 1 (PARP1). It has an inhibitory concentration (IC50) of 3.4 nanomolar for PARP1, making it highly effective in its role. This compound has shown significant anticancer effects and is being investigated for its potential in treating various cancers, including myeloid leukemia and myelodysplastic syndromes .

Preparation Methods

The synthesis of KU 0058948 hydrochloride involves multiple steps, starting with the preparation of the core phthalazinone structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

KU 0058948 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the diazepane ring.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The fluorobenzyl group can participate in substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

KU 0058948 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

KU 0058948 hydrochloride exerts its effects by specifically inhibiting PARP1, an enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death. This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA mutations .

Comparison with Similar Compounds

KU 0058948 hydrochloride is unique in its high specificity and potency for PARP1 inhibition. Similar compounds include:

    Olaparib: Another PARP1 inhibitor used in cancer therapy, but with different pharmacokinetic properties and potency.

    Rucaparib: A PARP1 inhibitor with a broader spectrum of activity against other PARP family members.

    Niraparib: A PARP1 inhibitor with distinct pharmacological properties and clinical applications.

Compared to these compounds, KU 0058948 hydrochloride stands out due to its high specificity for PARP1 and its potent anticancer effects .

Properties

IUPAC Name

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXROJFUSWNEBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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